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Compound of Interest

Compound Name: 1,4-Benzenedimethanol-d4

Cat. No.: B118106 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Benzenedimethanol-d4, a

deuterated analog of 1,4-Benzenedimethanol. This isotopically labeled compound serves as a

valuable tool in quantitative analytical chemistry, particularly as an internal standard in mass

spectrometry and nuclear magnetic resonance spectroscopy. This document details its

molecular properties, outlines common experimental protocols for its synthesis and application,

and presents visual workflows to facilitate understanding and implementation in a research

setting.

Core Data Presentation
The fundamental molecular and physical properties of 1,4-Benzenedimethanol-d4 and its

non-labeled counterpart are summarized below for easy comparison.
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Property 1,4-Benzenedimethanol-d4 1,4-Benzenedimethanol

Synonyms

α,α'-Dihydroxy-p-xylene-d4,

1,4-

Bis(hydroxymethyl)benzene-d4

p-Xylene-α,α'-diol, Terephthalyl

alcohol

CAS Number 1158734-28-1[1] 589-29-7

Molecular Formula C₈H₆D₄O₂[1] C₈H₁₀O₂

Molecular Weight 142.19 g/mol [1] ~138.16 g/mol

Appearance White Solid[1] White crystalline powder

Storage 2-8°C Refrigerator[1] Room temperature

Experimental Protocols
Synthesis of 1,4-Benzenedimethanol-d4
The synthesis of 1,4-Benzenedimethanol-d4 can be achieved through a multi-step process,

typically starting from a deuterated precursor such as p-xylene-d4. The following is a

generalized protocol based on common organic synthesis techniques.

Step 1: Bromination of p-Xylene-d4

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, dissolve p-xylene-d4 in a suitable solvent like carbon tetrachloride.

Initiation: Add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide) to

the solution.

Reaction: Heat the mixture to reflux for several hours. The reaction progress can be

monitored by techniques such as Thin Layer Chromatography (TLC) or Gas

Chromatography (GC).

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid

succinimide byproduct. The filtrate, containing the desired 1,4-bis(bromomethyl)benzene-d4,

is then concentrated under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent

system.

Step 2: Hydrolysis to 1,4-Benzenedimethanol-d4

Reaction Setup: Dissolve the purified 1,4-bis(bromomethyl)benzene-d4 in a mixture of an

organic solvent (e.g., dioxane) and water containing a weak base, such as sodium

carbonate.

Reaction: Heat the mixture with stirring for several hours to facilitate the hydrolysis of the

bromomethyl groups to hydroxyl groups.

Extraction: After cooling, the organic solvent is removed, and the aqueous layer is extracted

with a suitable organic solvent (e.g., ethyl acetate) to isolate the product.

Purification and Characterization: The combined organic extracts are dried over an

anhydrous salt (e.g., sodium sulfate), filtered, and concentrated. The final product, 1,4-
Benzenedimethanol-d4, can be further purified by recrystallization. The isotopic purity and

identity of the final product should be confirmed using mass spectrometry and NMR

spectroscopy.[2]

Quantitative Analysis using 1,4-Benzenedimethanol-d4
as an Internal Standard
1,4-Benzenedimethanol-d4 is an excellent internal standard for the quantification of the

unlabeled analyte or structurally similar compounds in various matrices. Its key advantage is

that it co-elutes with the analyte in chromatography, thus experiencing similar matrix effects

and ionization suppression or enhancement in mass spectrometry.[3][4]

Protocol for LC-MS/MS Analysis:

Sample Preparation:

To a known volume or weight of the sample (e.g., plasma, tissue homogenate,

environmental water sample), add a precise amount of a standard stock solution of 1,4-
Benzenedimethanol-d4.
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Perform sample extraction, which may involve protein precipitation, liquid-liquid extraction,

or solid-phase extraction, to isolate the analyte and the internal standard.[5]

Evaporate the solvent and reconstitute the residue in a mobile phase-compatible solvent.

LC-MS/MS Instrumentation and Analysis:

Chromatography: Inject the prepared sample into an HPLC or UHPLC system equipped

with a suitable column to separate the analyte from other matrix components. The

chromatographic conditions (mobile phase composition, gradient, flow rate, and column

temperature) should be optimized for the specific analyte.

Mass Spectrometry: The eluent from the LC system is introduced into a tandem mass

spectrometer (e.g., a triple quadrupole) operating in Multiple Reaction Monitoring (MRM)

mode.

Data Acquisition: Monitor at least one specific precursor-to-product ion transition for both

the analyte and 1,4-Benzenedimethanol-d4.

Quantification:

Construct a calibration curve by analyzing a series of calibration standards containing

known concentrations of the analyte and a fixed concentration of the internal standard.

Plot the ratio of the analyte peak area to the internal standard peak area against the

analyte concentration.

Determine the concentration of the analyte in the unknown samples by interpolating their

peak area ratios on the calibration curve.

Protocol for Quantitative NMR (qNMR) Analysis:

Sample Preparation:

Accurately weigh a known amount of the sample containing the analyte and a known

amount of 1,4-Benzenedimethanol-d4 as the internal standard.[6]
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Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6,

CDCl₃).

NMR Data Acquisition:

Acquire a proton (¹H) NMR spectrum of the sample.

Ensure that the acquisition parameters are optimized for quantitative analysis, particularly

a sufficiently long relaxation delay (D1) to allow for full relaxation of all relevant protons.

Data Processing and Quantification:

Process the NMR spectrum, including Fourier transformation, phasing, and baseline

correction.

Integrate a well-resolved signal for the analyte and a signal for the internal standard (e.g.,

the singlet from the benzylic protons of the unlabeled portion of the internal standard, if

applicable, or another reference signal).

Calculate the concentration of the analyte using the following formula:

C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS /

m_sample) * Purity_IS

Where:

C_analyte = Concentration of the analyte

I = Integral value of the signal

N = Number of protons giving rise to the signal

MW = Molecular weight

m = mass

Purity_IS = Purity of the internal standard
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Visualized Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental

workflows described in this guide.
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Synthesis Workflow for 1,4-Benzenedimethanol-d4.
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LC-MS/MS Quantitative Analysis Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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